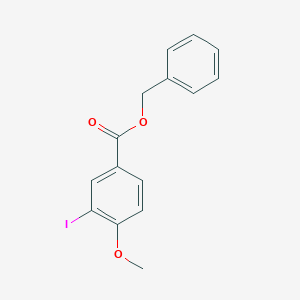
5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide is complex and involves the interaction of the compound with specific biological targets. It has been shown to act as an inhibitor of several key enzymes and receptors, including protein kinases and G protein-coupled receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide are diverse and depend on the specific biological target that it interacts with. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities, among others.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide is its broad-spectrum activity against a wide range of biological targets. This makes it a valuable tool for studying the mechanisms of various biological processes. However, the compound is also known to exhibit some limitations, including low solubility and poor bioavailability in vivo.
Direcciones Futuras
There are several potential future directions for research involving 5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide. These include:
1. Further studies to elucidate the precise mechanisms of action of the compound against various biological targets.
2. Development of more efficient synthesis methods for the compound, with improved yields and purity.
3. Exploration of the potential therapeutic applications of the compound in various disease states, including cancer, inflammation, and viral infections.
4. Development of novel analogs of the compound with improved bioavailability and pharmacokinetic properties.
5. Investigation of the potential use of the compound as a tool for studying the structure and function of various biological targets.
Métodos De Síntesis
The synthesis of 5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide involves the reaction of 3,4-dihydroquinoline-2(1H)-thione with 5-bromo-2-furoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
5-bromo-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-2-furamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant activity against a wide range of biological targets, including enzymes, receptors, and ion channels.
Propiedades
Fórmula molecular |
C15H13BrN2O2S |
|---|---|
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
5-bromo-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H13BrN2O2S/c16-13-8-7-12(20-13)14(19)17-15(21)18-9-3-5-10-4-1-2-6-11(10)18/h1-2,4,6-8H,3,5,9H2,(H,17,19,21) |
Clave InChI |
RHJOXSBBVYRKHQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=C(O3)Br |
SMILES canónico |
C1CC2=CC=CC=C2N(C1)C(=S)NC(=O)C3=CC=C(O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)



![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)